molecular formula C13H11N5O3S B2920265 4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1286713-68-5

4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2920265
CAS RN: 1286713-68-5
M. Wt: 317.32
InChI Key: WXHHNROKLOXZLJ-UHFFFAOYSA-N
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Description

4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H11N5O3S and its molecular weight is 317.32. The purity is usually 95%.
The exact mass of the compound 4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • 4-Methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a derivative of 1,2,3-thiadiazoles, synthesized through various methods, including the reaction of phenoxyacetyl chlorides with diazoacetylamides, leading to α-diazo-β-ketoacetamides, and then cyclization to form thiadiazoles (Peet & Sunder, 1975).

Antimicrobial and Antifungal Activities

  • Certain derivatives containing 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, and 5-thioxo-1,3,4-oxadiazole nuclei, synthesized from ethyl piperazine-1-carboxylate, exhibited good to moderate antimicrobial activity against test microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
  • Compounds with 1,3,4-thiadiazole amide moiety showed significant nematocidal activities against Bursaphelenchus xylophilus, and they inhibited the respiration and caused fluid leakage in the nematodes (Liu, Wang, Zhou, & Gan, 2022).

Biochemical and Pharmacological Potential

  • Schiff base ligands derived from imino-4-methoxyphenol thiazole and 1,3,4-thiadiazole exhibited antibacterial and antifungal activities, showing moderate action against bacterial and fungal strains (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
  • 1,3,4-Oxadiazole derivatives with 1,3,4-thiadiazole were studied for their potential as insecticidal, antibacterial, and anti-acetylcholine esterase agents, with many exhibiting significant biological activities (Misra, 1983).

Cancer Research

  • A series of N-substituted benzamides incorporating 1,3,4-oxadiazol-2-yl and 1,3-thiazol-2-yl moieties were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Mechanism of Action

Target of Action

The primary target of this compound is human carbonic anhydrases (hCAs) . These enzymes are involved in many important physiological and pathological processes. The compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .

Mode of Action

The compound interacts with its target, the human carbonic anhydrase II, by inhibiting its activity . This inhibition leads to a decrease in the rate of reaction catalyzed by the enzyme, thereby affecting the physiological processes that depend on it.

Biochemical Pathways

The inhibition of human carbonic anhydrase II affects various biochemical pathways. Carbonic anhydrases play a crucial role in maintaining acid-base balance in the body, participating in the rapid conversion of carbon dioxide to bicarbonate and protons. Therefore, the inhibition of these enzymes can lead to significant changes in these pathways .

Result of Action

The inhibition of human carbonic anhydrase II by this compound can lead to various molecular and cellular effects. For instance, it can affect the regulation of pH and the concentration of carbon dioxide in various tissues and fluids in the body .

properties

IUPAC Name

4-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3S/c1-8-11(22-18-15-8)12(19)14-13-17-16-10(21-13)7-20-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHHNROKLOXZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

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